molecular formula C18H17N3O3S B251116 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-ethoxybenzamide

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-ethoxybenzamide

Cat. No.: B251116
M. Wt: 355.4 g/mol
InChI Key: FISJORBCPQONEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-ethoxybenzamide, commonly known as ABT-594, is a synthetic compound with analgesic properties. It was first synthesized in the 1990s by Abbott Laboratories, and since then, it has been extensively studied for its potential use in pain management.

Mechanism of Action

ABT-594 acts as an agonist of the nicotinic acetylcholine receptor (nAChR) subtype α4β2. This receptor is found in the central nervous system and is involved in the modulation of pain. Activation of the α4β2 receptor by ABT-594 results in the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of pain perception.
Biochemical and Physiological Effects:
ABT-594 has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of pain perception. In addition, ABT-594 has been found to have anti-inflammatory effects, which may contribute to its analgesic properties.

Advantages and Limitations for Lab Experiments

ABT-594 has several advantages for use in lab experiments. It has been shown to be effective in treating various types of pain, including neuropathic pain, inflammatory pain, and acute pain. In addition, ABT-594 has been found to have fewer side effects compared to other analgesics, such as opioids. However, ABT-594 has some limitations for use in lab experiments. It is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds. In addition, ABT-594 may have interactions with other compounds that could affect its effectiveness.

Future Directions

There are several future directions for research on ABT-594. One area of research is the development of more potent and selective nAChR agonists for use in pain management. Another area of research is the identification of the specific neurotransmitters and receptors involved in the analgesic effects of ABT-594. Finally, research is needed to determine the long-term effects of ABT-594 on the central nervous system and other physiological systems.

Synthesis Methods

The synthesis of ABT-594 involves a multi-step process that starts with the reaction of 2-chloroethanol with 3-ethoxyaniline to yield 3-ethoxy-N-(2-hydroxyethyl)aniline. This intermediate is then reacted with 2-aminothiophenol to form N-[6-(2-hydroxyethylamino)-1,3-benzothiazol-2-yl]-3-ethoxybenzamide. Finally, acetylation of the amino group in the benzothiazole ring results in the formation of ABT-594.

Scientific Research Applications

ABT-594 has been extensively studied for its potential use in pain management. It has been shown to be effective in treating various types of pain, including neuropathic pain, inflammatory pain, and acute pain. In addition, ABT-594 has been found to have fewer side effects compared to other analgesics, such as opioids.

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-ethoxybenzamide

InChI

InChI=1S/C18H17N3O3S/c1-3-24-14-6-4-5-12(9-14)17(23)21-18-20-15-8-7-13(19-11(2)22)10-16(15)25-18/h4-10H,3H2,1-2H3,(H,19,22)(H,20,21,23)

InChI Key

FISJORBCPQONEJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C

Origin of Product

United States

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